molecular formula C5H5N3O3 B2774856 6-Amino-5-nitro-pyridin-3-ol CAS No. 1935948-86-9

6-Amino-5-nitro-pyridin-3-ol

Cat. No.: B2774856
CAS No.: 1935948-86-9
M. Wt: 155.113
InChI Key: SIWLSZKINIMDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-nitro-pyridin-3-ol is an organic compound with the molecular formula C5H5N3O3 It is a derivative of pyridine, characterized by the presence of amino and nitro functional groups at the 6th and 5th positions, respectively, and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-pyridin-3-ol typically involves the nitration of 6-amino-pyridin-3-ol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

6-Amino-5-nitro-pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-pyridin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-nitropyridine
  • 5-Nitro-2-aminopyridine
  • 3-Amino-5-nitropyridine

Comparison

6-Amino-5-nitro-pyridin-3-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-amino-5-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLSZKINIMDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.